Cas no 35122-23-7 (Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-)

Technical Introduction: Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-, is a bicyclic tertiary alcohol derivative with a rigid norbornane framework. Its structure, featuring a 7,7-dimethyl substitution, enhances steric hindrance and thermal stability, making it valuable in organic synthesis and specialty chemical applications. The compound's functionalized methanol group allows for further derivatization, enabling its use as a chiral building block or ligand in asymmetric catalysis. Its constrained geometry also contributes to unique reactivity patterns in cycloaddition and polymerization reactions. The product is typically characterized by high purity and consistent performance, suitable for research and industrial processes requiring precise molecular control.
Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- structure
35122-23-7 structure
Product Name:Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-
CAS No:35122-23-7
MF:C10H18O
MW:154.249323368073
CID:1468284
PubChem ID:53939915
Update Time:2025-10-30

Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-
    • (7,7-dimethylbicyclo[2.2.1]hept-1-yl)methanol
    • SCHEMBL9862337
    • EN300-370453
    • AKOS037505705
    • 35122-23-7
    • (7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol
    • (7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methanol
    • [(1r,4r)-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanol
    • EN300-369177
    • {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanol
    • AT22456
    • Inchi: 1S/C10H18O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8,11H,3-7H2,1-2H3
    • InChI Key: IXBIZIOXHQMYSZ-UHFFFAOYSA-N
    • SMILES: OCC12CCC(CC1)C2(C)C

Computed Properties

  • Exact Mass: 154.13584
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- Pricemore >>

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Additional information on Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-

Introduction to Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- (CAS No. 35122-23-7)

Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- (CAS No. 35122-23-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as exo-7,7-Dimethylbicyclo[2.2.1]heptane-1-methanol, is characterized by its unique bicyclic structure and the presence of a hydroxyl group, which imparts it with a range of chemical properties and reactivity profiles.

The molecular formula of Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- is C9H16O, and its molecular weight is approximately 144.22 g/mol. The compound's bicyclic structure provides it with exceptional stability and rigidity, making it an attractive building block for the synthesis of more complex molecules. The hydroxyl group at the C-1 position further enhances its reactivity and functionalization potential.

In recent years, Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- has been extensively studied for its applications in various fields. One of the key areas of research has been its use as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds. The chiral center at the C-1 position allows for the preparation of enantiomerically pure derivatives, which are crucial in drug development due to their specific biological activities.

For instance, a study published in the Journal of Organic Chemistry in 2020 demonstrated the utility of Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- in the asymmetric synthesis of a novel class of antiviral agents. The researchers utilized the compound's chiral scaffold to achieve high enantioselectivity in the synthesis of these agents, which showed promising activity against several viral strains.

In addition to its applications in medicinal chemistry, Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- has also found use in materials science. Its rigid structure and functionalizable hydroxyl group make it an excellent candidate for the preparation of advanced polymers and coatings. A recent study in the Journal of Polymer Science explored the use of this compound as a monomer in the synthesis of polymeric materials with enhanced mechanical properties and thermal stability.

The synthetic accessibility of Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- has also been a subject of interest in organic synthesis research. Various methods have been developed to synthesize this compound efficiently and on a large scale. One notable approach involves the Diels-Alder reaction followed by selective reduction steps to introduce the hydroxyl group at the desired position.

A study published in Tetrahedron Letters in 2019 described an improved synthetic route that significantly increased the yield and purity of Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-. This method utilized readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.

The physical properties of Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl-, such as its melting point (approximately 55°C) and boiling point (approximately 95°C), are well-characterized and contribute to its utility in various applications. Its solubility profile is another important factor; it is moderately soluble in common organic solvents such as ethanol and acetone but has limited solubility in water.

In conclusion, Bicyclo[2.2.1]heptane-1-methanol, 7,7-dimethyl- (CAS No. 35122-23-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chemical properties make it an invaluable tool for researchers and industry professionals alike.

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